molecular formula C10H16ClN3O2 B12072329 Ethyl 5-amino-4-chloro-1-isobutyl-pyrazole-3-carboxylate

Ethyl 5-amino-4-chloro-1-isobutyl-pyrazole-3-carboxylate

Cat. No.: B12072329
M. Wt: 245.70 g/mol
InChI Key: MAOCMFPDSWVERL-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-chloro-1-isobutyl-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-4-chloro-1-isobutyl-pyrazole-3-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. One common method includes the reaction of 4-chloro-3-oxobutanoic acid ethyl ester with isobutylhydrazine under acidic conditions to form the pyrazole ring. The reaction is usually carried out in an ethanol solvent at reflux temperature for several hours.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Ammonia or primary amines in ethanol at reflux temperature.

Major Products Formed:

    Oxidation: Formation of corresponding pyrazole-3-carboxylic acid derivatives.

    Reduction: Formation of this compound alcohol derivatives.

    Substitution: Formation of ethyl 5-amino-4-substituted-1-isobutyl-pyrazole-3-carboxylate derivatives.

Scientific Research Applications

Ethyl 5-amino-4-chloro-1-isobutyl-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-chloro-1-isobutyl-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities.

Comparison with Similar Compounds

Ethyl 5-amino-4-chloro-1-isobutyl-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 5-amino-4-chloro-1-methyl-pyrazole-3-carboxylate: Similar structure but with a methyl group instead of an isobutyl group.

    Ethyl 5-amino-4-chloro-1-phenyl-pyrazole-3-carboxylate: Similar structure but with a phenyl group instead of an isobutyl group.

Uniqueness: The presence of the isobutyl group in this compound imparts unique steric and electronic properties, which can influence its biological activity and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H16ClN3O2

Molecular Weight

245.70 g/mol

IUPAC Name

ethyl 5-amino-4-chloro-1-(2-methylpropyl)pyrazole-3-carboxylate

InChI

InChI=1S/C10H16ClN3O2/c1-4-16-10(15)8-7(11)9(12)14(13-8)5-6(2)3/h6H,4-5,12H2,1-3H3

InChI Key

MAOCMFPDSWVERL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Cl)N)CC(C)C

Origin of Product

United States

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